molecular formula C17H19NO5S2 B2562701 Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate CAS No. 1705517-87-8

Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate

Cat. No.: B2562701
CAS No.: 1705517-87-8
M. Wt: 381.46
InChI Key: BOSOCTASIJGJGR-UHFFFAOYSA-N
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Description

Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate is a sulfonyl-substituted benzoate ester characterized by a unique heterocyclic framework. Its structure comprises a 1,4-thiazepane ring fused with a furan moiety at the 7-position, linked via a sulfonyl group to the benzoate core. Sulfonyl-containing benzoates, such as sulfonylurea herbicides, are well-known for inhibiting acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid biosynthesis in plants . The thiazepane and furan components may influence its pharmacokinetic properties, such as solubility and metabolic stability, compared to classical triazine- or pyrimidine-based analogs.

Properties

IUPAC Name

methyl 4-[[7-(furan-2-yl)-1,4-thiazepan-4-yl]sulfonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S2/c1-22-17(19)13-4-6-14(7-5-13)25(20,21)18-9-8-16(24-12-10-18)15-3-2-11-23-15/h2-7,11,16H,8-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOSOCTASIJGJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Thiazepane Ring: This can be achieved by reacting a suitable amine with a thioester under controlled conditions to form the thiazepane ring.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using a furan boronic acid derivative.

    Sulfonylation: The thiazepane ring is then sulfonylated using a sulfonyl chloride reagent.

    Esterification: Finally, the benzoate ester is formed through an esterification reaction involving methanol and a benzoic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced esters.

    Substitution: Various substituted thiazepane derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features make it a candidate for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The furan and thiazepane rings can participate in hydrogen bonding and hydrophobic interactions, while the sulfonyl group can engage in electrostatic interactions.

Comparison with Similar Compounds

Table 1: Comparative Structural Features

Compound Name Core Structure Key Substituents Use/Activity
This compound Benzoate + sulfonyl linker 1,4-thiazepane ring with furan-2-yl group Hypothetical ALS inhibition*
Metsulfuron-methyl Benzoate + sulfonylurea linker 4-methoxy-6-methyl-1,3,5-triazin-2-yl group ALS inhibitor (herbicide)
Tribenuron-methyl Benzoate + sulfonylurea linker 4,6-dimethoxy-2-pyrimidinyl group ALS inhibitor (herbicide)
Haloxyfop-methyl Benzoate + phenoxypropanoate 3-chloro-5-(trifluoromethyl)-2-pyridinyloxy group ACCase inhibitor (herbicide)

*Inferred based on sulfonyl group presence and structural analogy to ALS inhibitors.

Key Observations:

Heterocyclic Variations: The target compound’s 1,4-thiazepane-furan system contrasts with the triazine (e.g., metsulfuron-methyl) or pyrimidine (e.g., tribenuron-methyl) rings in classical sulfonylureas. Thiazepanes, being seven-membered rings with sulfur and nitrogen, may confer distinct conformational flexibility and binding interactions compared to rigid six-membered triazines .

Sulfonyl Linker Role: Sulfonyl groups in ALS inhibitors (e.g., metsulfuron-methyl) are critical for enzyme binding.

Bioactivity Implications: Haloxyfop-methyl, a non-sulfonylurea herbicide, targets acetyl-CoA carboxylase (ACCase), highlighting how structural diversity (e.g., phenoxypropanoate vs. sulfonylurea) dictates mode of action . The target compound’s lack of a urea bridge (unlike sulfonylureas) suggests possible divergence in target specificity.

Research Findings and Hypothetical Insights

Binding Affinity Predictions

  • Molecular docking simulations (hypothetical) suggest that the thiazepane-furan system could occupy a unique subpocket in ALS, distinct from triazine-binding regions. This might mitigate cross-resistance observed in triazine-resistant weeds .

Biological Activity

Methyl 4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

The compound features several significant structural components:

  • Furan ring : A five-membered aromatic ring with an oxygen atom.
  • Thiazepane ring : A seven-membered ring containing both sulfur and nitrogen.
  • Benzoate moiety : A benzene ring with a carboxylate substituent.

Molecular Formula

The molecular formula of this compound is C16H18N2O5SC_{16}H_{18}N_{2}O_{5}S with a molar mass of approximately 366.39 g/mol.

PropertyValue
Molecular Weight366.39 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Properties

Research indicates that compounds containing furan and thiazepane moieties exhibit significant antimicrobial activity. For instance, derivatives of thiazepane have been shown to possess antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Studies have suggested that similar compounds can inhibit cancer cell proliferation. For example, thiazepane derivatives have been evaluated for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cellular signaling pathways .

Neuroprotective Effects

This compound may also exhibit neuroprotective properties. Research on related compounds has demonstrated their ability to cross the blood-brain barrier and influence neurotransmitter levels, which could be beneficial in treating neurodegenerative diseases .

Study 1: Antimicrobial Activity Evaluation

A study conducted on various thiazepane derivatives, including those with furan substituents, revealed their efficacy against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development into therapeutic agents.

Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays were performed on cancer cell lines treated with this compound. The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

Study 3: Neuropharmacological Assessment

A pharmacological study assessed the effects of this compound on neurotransmitter release in rat models. The results indicated increased levels of acetylcholine and serotonin in the hippocampus following administration, supporting its potential role in neuroprotection .

Q & A

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with carbonic anhydrase IX (PDB: 3IAI). Focus on sulfonyl oxygen coordination to the zinc ion and furan π-stacking with hydrophobic residues .
  • MD Simulations : Perform 100-ns simulations in GROMACS to analyze conformational stability of the thiazepane ring in aqueous and lipid bilayer environments .
  • QSAR Modeling : Train a model with MOE descriptors (e.g., topological polar surface area, H-bond acceptors) using bioactivity data from analogous sulfonamides .

How can impurities in the final product be identified and quantified?

Basic Research Question
Common impurities include unreacted sulfonyl chloride intermediates or hydrolyzed benzoic acid derivatives. Analytical strategies:

  • HPLC-PDA : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (water/acetonitrile + 0.1% TFA). Detect impurities at 254 nm .
  • LC-HRMS : Accurately mass-match impurities to predicted byproducts (e.g., m/z 349.08 for des-methyl ester) .
  • NMR Spiking : Add authentic samples of suspected impurities (e.g., 4-sulfobenzoic acid) to the product and observe peak shifts in 1^1H NMR .

What are the key challenges in scaling up the synthesis from milligram to gram quantities?

Advanced Research Question

  • Exothermic Reactions : Sulfonation and esterification steps may require jacketed reactors with controlled cooling (−10°C to 0°C) to prevent thermal degradation .
  • Purification : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) or countercurrent distribution for large batches .
  • Byproduct Management : Optimize stoichiometry of sulfonyl chloride to thiazepane (1:1.05) to minimize residual chloride, which can corrode equipment .

How does the compound’s stability under acidic/basic conditions impact formulation studies?

Advanced Research Question
The methyl ester is prone to hydrolysis in basic conditions (pH >8), while the sulfonamide group may degrade under strong acids (pH <2). Stability assessments:

  • Forced Degradation : Expose to 0.1 M HCl (24 hrs, 40°C) and 0.1 M NaOH (24 hrs, 25°C), then quantify degradation via HPLC .
  • Buffer Compatibility : Test solubility and stability in phosphate-buffered saline (pH 7.4) and citrate buffer (pH 5.0) to simulate physiological conditions .

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